Cas no 2138128-68-2 (2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde)
2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2138128-68-2
- 2,5-dimethyl-4-(pyrimidin-5-yl)benzaldehyde
- EN300-738883
- 2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde
-
- Inchi: 1S/C13H12N2O/c1-9-4-13(10(2)3-11(9)7-16)12-5-14-8-15-6-12/h3-8H,1-2H3
- InChI Key: CDFMWZMNTJUHFA-UHFFFAOYSA-N
- SMILES: O=CC1=CC(C)=C(C2=CN=CN=C2)C=C1C
Computed Properties
- Exact Mass: 212.094963011g/mol
- Monoisotopic Mass: 212.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 42.8Ų
2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-738883-1.0g |
2,5-dimethyl-4-(pyrimidin-5-yl)benzaldehyde |
2138128-68-2 | 1g |
$0.0 | 2023-06-06 |
2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde Related Literature
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde
Introduction to 2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde (CAS No. 2138128-68-2) and Its Emerging Applications in Chemical Biology
2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde, identified by the chemical abstracts service number 2138128-68-2, is a versatile aromatic aldehyde featuring a benzaldehyde core substituted with two methyl groups at the 2- and 5-positions, further functionalized with a pyrimidine ring at the 4-position. This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. The combination of the benzaldehyde moiety and the pyrimidine scaffold presents an attractive framework for designing novel bioactive molecules, particularly in the context of drug discovery and therapeutic development.
The benzaldehyde moiety is well-known for its role as an intermediate in organic synthesis and as a precursor to various pharmacologically relevant compounds. Its ability to participate in condensation reactions, such as Schiff base formation, makes it a valuable building block for constructing more complex molecules. In contrast, the pyrimidine ring is a heterocyclic structure that is extensively studied for its biological significance. Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and are the basis for numerous therapeutic agents, including antiviral, anticancer, and antimicrobial drugs. The integration of these two structural motifs in 2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde creates a molecule with potential dual functionality, enabling interactions with multiple biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated the exploration of 2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde's interactions with biological macromolecules. Studies have suggested that the benzaldehyde group can engage in hydrogen bonding with nucleophilic residues in proteins, while the pyrimidine ring can interact with purine or pyrimidine bases in nucleic acids. This dual binding capability makes the compound a promising candidate for developing small-molecule inhibitors or modulators of key biological pathways. For instance, research has indicated that derivatives of this scaffold may exhibit inhibitory effects on enzymes involved in cancer metabolism or inflammatory responses.
The synthesis of 2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde can be achieved through multiple routes, each offering distinct advantages in terms of yield, purity, and scalability. One common approach involves the condensation of appropriate aromatic aldehydes with pyrimidine derivatives under acidic or basic conditions. Alternatively, palladium-catalyzed cross-coupling reactions have been employed to construct the benzaldehyde-pyrimidine linkage with high precision. The choice of synthetic route depends on factors such as substrate availability, reaction conditions, and desired purity levels. Regardless of the method used, the final product must be rigorously characterized using spectroscopic techniques (e.g., NMR, IR) and analytical methods (e.g., HPLC) to ensure its identity and quality.
In vitro studies have begun to unravel the potential biological activities of 2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde. Preliminary experiments suggest that this compound may exhibit antioxidant properties by scavenging reactive oxygen species or by modulating enzymatic antioxidant systems. Additionally, its ability to interact with DNA-binding proteins has raised interest in its potential applications as an anticancer agent. Further research is needed to fully elucidate its mechanism of action and to identify any off-target effects that might limit its therapeutic utility.
The integration of 2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde into drug discovery pipelines represents a significant step forward in developing novel therapeutics. Its unique structural features offer a scaffold for generating libraries of derivatives through structure-based drug design or high-throughput screening approaches. By leveraging computational tools to predict binding affinities and pharmacokinetic properties, researchers can rapidly identify lead compounds with optimized activity profiles. This iterative process accelerates the transition from hit identification to candidate selection, ultimately expediting the development of new drugs for unmet medical needs.
The versatility of 2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde also extends beyond pharmaceutical applications. In agrochemical research, analogs of this compound have shown promise as lead compounds for developing novel pesticides or herbicides. Their ability to interact with biological targets in pests while maintaining environmental safety makes them attractive candidates for sustainable agriculture practices. Moreover, the compound's stability under various environmental conditions enhances its suitability for field applications.
As our understanding of molecular interactions continues to evolve, so too does our appreciation for compounds like 2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde. The growing emphasis on precision medicine and targeted therapies underscores the importance of developing small molecules with high specificity and efficacy. By harnessing the structural diversity offered by aromatic aldehydes and heterocyclic scaffolds like pyrimidine rings, this compound exemplifies how innovative molecular design can drive advancements across multiple domains of chemical biology.
2138128-68-2 (2,5-Dimethyl-4-(pyrimidin-5-yl)benzaldehyde) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)